molecular formula C14H17NO2 B8297113 4-Oxo-cyclohexanecarboxylic acid methyl-phenyl-amide

4-Oxo-cyclohexanecarboxylic acid methyl-phenyl-amide

Cat. No.: B8297113
M. Wt: 231.29 g/mol
InChI Key: CDTZRNGJEGXOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-cyclohexanecarboxylic acid methyl-phenyl-amide is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-methyl-4-oxo-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H17NO2/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(16)10-8-11/h2-6,11H,7-10H2,1H3

InChI Key

CDTZRNGJEGXOOP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.89 g, 7.0 mmol) and a few drops of dry DMF are added to a stirred solution of 4-oxo-cyclohexanecarboxylic acid (0.50 g, 3.5 mmol) in CH2Cl2 (7 ml) and the reaction is kept stirring at rt overnight. The volatiles are removed under reduced pressure, the residue is azeotroped with toluene and dried under high vacuum yielding crude acid chloride. This material is reacted without further purification with N-methylaniline (0.16 g, 1.5 mmol) in CH2Cl2 (7 ml) in the presence of DIEA (0.58 g, 4.5 mmol). After stirring overnight at rt, saturated aqueous NaHCO3 is added and the mixture extracted three times with CH2Cl2. The combined organic layers are dried over Na2SO4 and evaporated. The residue is column chromatographed on silica gel (hexane/EtOAc 2:1) and the title compound is obtained as a pale yellow solid (0.47 g) in 57% yield. tR (LC-4) 0.89 min; ESI-MS (positive ion): m/z 231.98 [M]+ (calcd 231.13 for C14H17NO2).
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

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